molecular formula C42H73NO16 B568164 rhEPO CAS No. 113427-24-0

rhEPO

Cat. No.: B568164
CAS No.: 113427-24-0
M. Wt: 848.037
InChI Key: CJKGNDLRMLFWEX-IUJNAFBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Recombinant Human Erythropoietin (rhEPO) is a glycosylated polypeptide hormone produced using recombinant DNA technology, with a molecular weight of approximately 30.4 kDa . This research-grade reagent is essential for studying the proliferation and differentiation of erythroid progenitor cells into mature red blood cells, a process known as erythropoiesis . The mechanism of action involves this compound binding to the erythropoietin receptor (EPO-R) on the surface of CD34+ hematopoietic stem cells, initiating intracellular signaling cascades such as the JAK2/STAT5 pathway . This activation promotes cell division and provides protection from apoptosis, ultimately leading to an increase in red blood cell concentration . In the research setting, this compound is a critical tool for investigating anemia associated with chronic kidney disease (CKD) and for exploring the hematopoietic effects of anticancer therapies . Beyond its hematological applications, its research value extends to neuroprotective studies; this compound has been shown to modulate apoptosis, inflammation, and oxidative stress in neuronal cells, making it a compound of interest for studying neurological damage and repair . Furthermore, researchers utilize this compound to explore its effects on angiogenesis and vasculogenesis . This product is supplied as a highly purified preparation for use in controlled laboratory studies. It is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for administration to humans.

Properties

IUPAC Name

(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H73NO16/c1-22-18-27(16-17-44)36(59-40-34(47)33(43(8)9)35(24(3)56-40)58-32-21-42(7,51)39(49)26(5)55-32)37(52-10)28(45)19-30(46)53-23(2)14-12-11-13-15-29(22)57-31-20-41(6,50)38(48)25(4)54-31/h11-13,15,22-29,31-40,44-45,47-51H,14,16-21H2,1-10H3/b12-11+,15-13+/t22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKGNDLRMLFWEX-IUJNAFBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)OC4CC(C(C(O4)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCO)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H73NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Colorless liquid /sterile injection/

CAS No.

113427-24-0
Record name EPOETIN ALFA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Fed-Batch and Perfusion Cultures

Modern bioreactor systems, such as wave-mixed disposable bioreactors, enable scalable this compound production. A study using a 10 L wave bioreactor achieved a 42% recovery rate with repeated-batch cultures, maintaining cell viability above 80% for 14 days. Key parameters include:

  • pH : 7.0–7.2

  • Dissolved Oxygen : 40–60% air saturation

  • Temperature : 36.5°C

Media Formulation

Chemically defined media supplemented with growth factors (e.g., insulin-like growth factor-1) and cholesterol enhance cell density and this compound titers. Glutamine-free formulations reduce ammonia accumulation, mitigating toxicity.

Downstream Purification Strategies

Initial Capture and Desalting

Post-harvest clarification involves centrifugation (1,000–3,000 ×g) followed by depth filtration. Source outlines a desalting protocol using Millipore YM-3 centrifugal filters:

  • Membrane Wash : 250 μL ddH₂O centrifuged at 13,000 ×g for 10 minutes.

  • Sample Concentration : 250 μL this compound solution centrifuged under same conditions.

  • Desalting : Four cycles of ddH₂O rinsing to remove urea and salts.

Chromatographic Purification

A two-step process is standard:

Step Resin Conditions Outcome
Affinity ChromatographyBlue Sepharose CL-6B0.1 M phosphate buffer, pH 7.460–70% purity, 80% recovery
Ion ExchangeQ Sepharose Fast Flow0–1 M NaCl gradient in 20 mM Tris, pH 8>90% purity, 42% overall yield

Source reports that blue Sepharose selectively binds this compound via hydrophobic interactions, while anion-exchange chromatography resolves isoforms based on sialic acid content.

Analytical Characterization of this compound

Capillary Zone Electrophoresis (CZE)

Per the European Pharmacopoeia, CZE separates this compound isoforms with a resolution of ≥1.5. Source details the method:

  • Capillary : 50 μm ID, 40 cm length

  • Buffer : 6 M urea, 0.1% Tween 20, 20 mM sodium dihydrogen phosphate (pH 3.4)

  • Voltage : 143 V/cm for 70 minutes

System suitability requires ≤2% RSD in migration time for isoform 2.

Isoelectric Focusing (IEF)

Challenges in Glycosylation and Stability

Despite advancements, glycan heterogeneity remains a critical challenge. Source identifies that CHO cells produce predominantly tetra-sialylated N-glycans (80–90%), whereas Pichia pastoris yields high-mannose structures linked to immunogenicity. Accelerated stability studies (25°C, 60% RH) show deamidation and oxidation rates of <5% over 6 months when stored in citrate-buffered formulations (pH 6.8) .

Chemical Reactions Analysis

Types of Reactions: Recombinant human erythropoietin undergoes various post-translational modifications, including glycosylation, which is crucial for its stability and biological activity . The glycosylation process involves the addition of carbohydrate groups to specific amino acid residues in the protein.

Common Reagents and Conditions: The glycosylation of recombinant human erythropoietin is typically carried out in the endoplasmic reticulum and Golgi apparatus of the host cells. Enzymes such as glycosyltransferases are involved in this process .

Major Products Formed: The major products formed from the glycosylation reactions are glycoproteins with complex carbohydrate structures. These glycoproteins exhibit enhanced stability and prolonged half-life in the bloodstream .

Comparison with Similar Compounds

Structural Features :

  • Glycosylation : rhEPO contains three N-glycosylation sites (Asn24, Asn38, Asn83) and one O-glycosylation site (Ser126), with carbohydrate content ~40%. Glycosylation patterns vary across isoforms (e.g., alpha, beta, zeta), influencing pharmacokinetics and receptor binding .
  • Biosynthesis : Produced in Chinese hamster ovary (CHO) cells, this compound's glycosylation is species- and tissue-dependent, leading to heterogeneity in sialylation and terminal galactosylation .

Comparison with Similar Compounds

Endogenous EPO vs. This compound

Parameter Endogenous EPO This compound
Source Renal interstitial cells Recombinant (CHO cells)
Glycosylation Tissue-specific patterns Isoform-dependent
Half-life 4–6 hours 18–24 hours (varies by isoform)
Detection Immunoassays (cross-reactive with this compound) Requires advanced techniques (CE-MS)

Key Insight: While this compound mimics endogenous EPO functionally, glycosylation differences extend its half-life and alter clearance rates. However, identical antigenicity complicates doping detection .

This compound Isoforms: Alpha, Beta, Zeta, and Biosimilars

Isoform Glycosylation Profile Clinical Use Pharmacokinetics
Epoetin alfa High sialylation (e.g., EPOCIM) Anemia in CKD, chemotherapy t₁/₂: 18–26 hours
Epoetin beta Similar to alpha, minor batch variations NeuroEPO (neurodegenerative trials) Higher sialylation in NeuroEPO+
Epoetin zeta Homologous to alpha (biosimilar) Anemia (EU-approved biosimilar) Bioequivalent to alpha

Key Insight : NeuroEPO+, a basic this compound variant, shows reduced sialylation for enhanced blood-brain barrier (BBB) penetration, optimizing neuroprotection .

Carbamylated EPO (cEPO): A Non-Erythropoietic Variant

Feature This compound cEPO
Receptor Binding Binds EPOR (erythropoiesis and tissue protection) Binds only tissue-protective EPORs
Erythropoietic Activity High None
Thrombotic Risk Dose-dependent increase Negligible
Clinical Use Anemia, neuroprotection Experimental (stroke, trauma)

Key Insight : cEPO retains cytoprotective effects without stimulating erythropoiesis, mitigating thrombosis risks associated with high-dose this compound .

Long-Acting ESAs: Darbepoetin Alfa vs. This compound

Parameter This compound (Epoetin alfa) Darbepoetin Alfa
Structure 165 amino acids Hyperglycosylated (5 vs. 3 N-linked sites)
Half-life 18–26 hours 48–72 hours
Dosing Frequency 1–3 times/week Once weekly/monthly
Hepcidin Modulation Biphasic (↑ then ↓) Similar biphasic effect

Key Insight : Darbepoetin’s extended half-life reduces dosing frequency but shows comparable hepcidin-25 suppression dynamics to this compound in hemodialysis patients .

This compound in Drug Delivery Systems

Formulation This compound Solution PLGA Microspheres
t₁/₂ in Rats 4–8 hours 21–32× longer
Bioavailability 100% 200% (relative)
Release Kinetics Immediate Zero-order (30 days)

Key Insight : Encapsulation in poly(lactic-co-glycolic acid) (PLGA) microspheres sustains this compound release, enhancing bioavailability and compliance .

Clinical and Mechanistic Comparisons

Neuroprotective Efficacy

  • This compound: Reduces oxidative stress, inhibits inflammasomes (NLRP3, AIM2), and enhances microglial phagocytosis post-ischemia . lower regimens) .
  • NeuroEPO+ : Higher BBB penetration with less sialylation, showing promise in neurodegenerative models .

Adverse Effects

  • Thrombosis : Linked to high-dose this compound (e.g., 30,000 IU/kg) in CKD patients .
  • Hepcidin Dynamics : this compound suppresses hepcidin-25, enhancing iron mobilization, but resistance occurs in inflammation or low ferritin states .

Biological Activity

Recombinant human erythropoietin (rhEPO) is a glycoprotein that plays a crucial role in erythropoiesis, the process of red blood cell production. Initially developed for treating anemia, especially in patients with chronic kidney disease and those undergoing chemotherapy, this compound has garnered attention for its broader biological activities, including neuroprotection and potential applications in various clinical settings. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Erythropoietin Receptor Activation
this compound exerts its effects primarily through binding to the erythropoietin receptor (EPOR) on erythroid progenitor cells in the bone marrow. This interaction stimulates cell proliferation and differentiation into mature red blood cells. Additionally, this compound has been shown to activate intracellular signaling pathways such as the JAK2/STAT5 pathway, which further promotes erythropoiesis and has implications for neuroprotection.

Biological Activity in Clinical Applications

1. Hematopoietic Effects
The primary use of this compound is in treating anemia associated with chronic kidney disease and cancer. A meta-analysis of multiple studies indicated that this compound significantly improves hemoglobin levels compared to placebo.

Study TypePopulationTreatment GroupHemoglobin Change (g/dL)P-value
RCTAnemic patientsThis compound vs. Placebo1.63 (95% CI 1.46-1.80)<0.001
CohortCancer patientsThis compound treatmentReduction in RBCT by 18%N/A

This table summarizes findings from several clinical trials demonstrating the efficacy of this compound in improving hematological parameters.

2. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound, particularly in premature infants and patients with neurological disorders. A randomized clinical trial found that early high-dose this compound administration was associated with reduced incidences of white and gray matter injuries in preterm infants.

Study TypePopulationTreatment GroupOutcomeP-value
RCTPremature infantsHigh-dose this compoundReduced brain injuries<0.05
Meta-AnalysisVarious studiesLow vs High-doseHigher cognitive scores<0.004

Case Studies

Case Study 1: Use in Cancer-Induced Anemia
In a cohort study involving cancer patients with anemia, treatment with this compound resulted in a significant increase in hemoglobin levels and decreased the need for red blood cell transfusions (RBCT). The study reported an effective rate of 53% among treated patients.

Case Study 2: Neurodevelopmental Outcomes in Premature Infants
A comprehensive review indicated that high-dose this compound improved cognitive outcomes in premature infants, suggesting its role as a neuroprotective agent beyond its hematopoietic functions.

Research Findings

Recent research has focused on alternative production methods for this compound, such as using transgenic plants. A study demonstrated that biologically active this compound could be produced from Nicotiana tabacum hairy root cultures, showing comparable efficacy to traditional mammalian cell lines.

Q & A

Q. What methodologies are currently employed to distinguish rhEPO from endogenous EPO (uEPO) in biological samples?

Immunoassays, such as chemiluminescent (CHEM) and enzyme-linked immunosorbent assays (ELISA), are standard due to the near-identical biochemical properties of this compound and uEPO. Traditional methods like HPLC, GC-MS, and spectroscopy lack specificity for differentiation . For validation, researchers must pair immunoassays with orthogonal techniques (e.g., glycan profiling) to confirm recombinant origin.

Q. How can researchers assess the biological activity of this compound in vitro?

  • Cell proliferation assays : CD34+ hematopoietic stem cells are cultured with this compound, and proliferation is quantified via flow cytometry or colony-forming unit (CFU) assays .
  • Receptor-binding assays : Surface plasmon resonance (SPR) or competitive ELISA using anti-EPO receptor antibodies .
  • Western blotting : Post-deglycosylation analysis to verify protein integrity and receptor interaction .

Q. What are the primary challenges in detecting this compound in doping studies, and how are they addressed?

this compound’s short detection window in plasma/urine necessitates indirect methods, such as monitoring reticulocyte counts, hemoglobin mass, and soluble transferrin receptor (sTfR) levels. The Athlete Biological Passport (ABP) integrates longitudinal hematological data to infer this compound use . Direct methods like isoelectric focusing (IEF) or capillary electrophoresis (CE) can identify charge variants but require high sensitivity .

Advanced Research Questions

Q. What advanced analytical techniques characterize this compound glycosylation patterns and ensure batch-to-batch consistency?

  • LC-MS with Electron-Activated Dissociation (EAD) : Provides site-specific glycan mapping and quantifies relative abundances, critical for assessing post-translational modifications .
  • Imaged capillary IEF (icIEF) : Validated under ICH guidelines for charge heterogeneity analysis, ensuring reproducibility across labs. Parameters include isoform distribution (pI 3.5–4.5) and peak area precision (RSD < 5%) .
  • Multi-attribute monitoring (MAM) : Combines LC-MS and machine learning to track critical quality attributes (CQAs) during production .

Q. How do researchers investigate the neuroprotective mechanisms of this compound in experimental models of brain injury?

  • In vitro models : Primary neuronal cultures exposed to oxidative stress are treated with this compound. Outcomes include PPARγ pathway activation (via qPCR/Western blot) and reduced senescence markers (e.g., β-galactosidase) .
  • In vivo models : Traumatic brain injury (TBI) in rats involves this compound administration followed by mitochondrial function assays (e.g., cytochrome-c release) and cytokine profiling (TNF-α, IL-6) . Blocking PI3K/Akt pathways confirms upstream regulation of PPARγ .

Q. What experimental models are utilized to study this compound’s cardioprotective effects, and how are outcomes quantified?

  • Myocardial infarction (MI) in rats : Coronary artery ligation is followed by this compound treatment. Functional outcomes include echocardiography (ejection fraction, wall motion) and histology (apoptosis via TUNEL staining) .
  • Ischemia-reperfusion injury in cardiomyocytes : Hypoxia-reoxygenation (H/R) models measure caspase-3 activity and Bcl-2/Bax ratios to assess antiapoptotic effects .

Q. How can batch-to-batch variability in this compound production be minimized?

  • Glycosylation control : Optimizing cell culture conditions (e.g., pH, glucose, dissolved O₂) stabilizes glycan profiles. Chinese hamster ovary (CHO) cells are preferred for human-like glycosylation .
  • Process analytical technology (PAT) : Real-time monitoring of critical parameters (e.g., lactate levels, osmolality) using bioreactor sensors .

Methodological Considerations for Experimental Design

Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects in preclinical studies?

  • Non-linear regression : Fit dose-response curves using the four-parameter logistic model (EC₅₀ calculation).
  • Longitudinal mixed-effects models : Account for repeated measures in hematological or functional outcomes .

Q. How do researchers validate this compound’s off-target effects in complex biological systems?

  • Transcriptomics : RNA-seq identifies pathways modulated by this compound beyond erythropoiesis (e.g., TGF-β, IL-6 signaling) .
  • Proteomic profiling : SILAC (stable isotope labeling) quantifies changes in cytokine networks .

Data Contradictions and Resolution

Q. Why do some studies report inconsistent neuroprotective outcomes with this compound?

Variability arises from differences in dosing (e.g., 3,000 IU/kg vs. 500 IU/kg), administration timing (pre- vs. post-injury), and model specificity (e.g., stroke vs. TBI). Meta-analyses recommend standardized protocols, such as acute-phase administration and cross-validation across species .

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